Structural Differentiation: A Spirocyclic Scaffold vs. the Common JQ1 Warhead
PROTAC BRD4 ligand-2 is built upon a unique spiro[cyclopropane-1,4′-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine] scaffold, which contrasts with the thienotriazolodiazepine structure of the widely used BRD4 ligand (+)-JQ1 [1]. This core scaffold, defined by its specific 6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl) substitution pattern, provides a distinct chemical geometry for ternary complex formation in PROTAC design .
| Evidence Dimension | Molecular Scaffold and Core Structure |
|---|---|
| Target Compound Data | Spirocyclic triazolobenzodiazepine (C22H17ClN6, MW 400.86 g/mol) |
| Comparator Or Baseline | (+)-JQ1: thienotriazolodiazepine (C23H25ClN4O2S, MW 473.0 g/mol) |
| Quantified Difference | Distinct core heterocycle (triazolobenzodiazepine vs. thienotriazolodiazepine); presence of a spiro-cyclopropane ring in the target compound. |
| Conditions | Structural analysis based on IUPAC nomenclature and vendor datasheets. |
Why This Matters
This scaffold distinction is critical for researchers synthesizing specific PROTACs like CFT-2718, as the warhead geometry directly influences the stability and efficiency of the induced BRD4-E3 ligase ternary complex, a parameter not achievable with JQ1-based warheads.
- [1] Zhiqing Liu, et al. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry. 2024; 113: 117875. View Source
